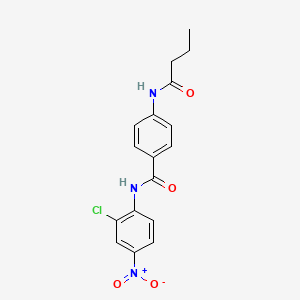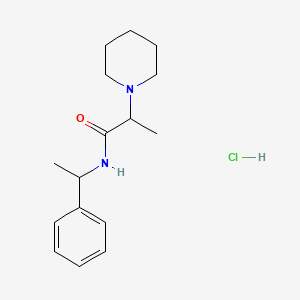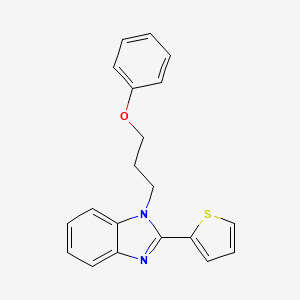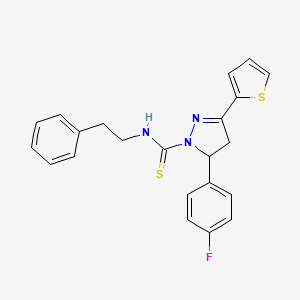
4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide
Descripción general
Descripción
4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPN is a white crystalline powder that is soluble in organic solvents. It is a derivative of benzamide and has a molecular weight of 365.8 g/mol.
Mecanismo De Acción
4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, 4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide reduces inflammation and pain. 4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of prostaglandins, which are responsible for inflammation and pain. 4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. Additionally, 4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. 4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide has also been shown to have low toxicity and can be administered orally or intravenously. However, 4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, 4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide. One potential direction is the development of new and improved synthesis methods to increase yields and purity. Another direction is the study of 4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide's effects on other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the use of 4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide in combination with other drugs for the treatment of cancer and other diseases should be explored. Finally, the study of 4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide's mechanism of action and its effects on different cell types should be further investigated.
Aplicaciones Científicas De Investigación
4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. 4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide has also been shown to have anticancer properties and can induce apoptosis in cancer cells. Additionally, 4-(butyrylamino)-N-(2-chloro-4-nitrophenyl)benzamide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(butanoylamino)-N-(2-chloro-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-2-3-16(22)19-12-6-4-11(5-7-12)17(23)20-15-9-8-13(21(24)25)10-14(15)18/h4-10H,2-3H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKKVOUXMYDMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-{4-[(3,4-dichlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4105943.png)


![1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4105989.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B4105999.png)
![2-{5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4106002.png)
![6-[(3,5-dimethyl-1-piperidinyl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4106006.png)
![5-(2,4-dichlorophenyl)-7-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4106018.png)
![2-{[(3-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4106032.png)
![3-methoxy-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B4106037.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4106045.png)
